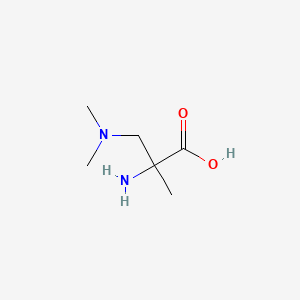

2-Amino-3-(dimethylamino)-2-methylpropanoic acid

描述

属性

IUPAC Name |

2-amino-3-(dimethylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(7,5(9)10)4-8(2)3/h4,7H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUDYEHHRACEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-3-(dimethylamino)-2-methylpropanoic acid (often referred to as DMAMPA) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 160.22 g/mol

- CAS Number : 1249298-70-1

Biological Activity Overview

DMAMPA has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies indicate that DMAMPA exhibits moderate antibacterial properties against several pathogens.

- Anticancer Potential : Research suggests that it may influence cancer cell proliferation and apoptosis.

- Neurological Effects : Preliminary studies hint at possible antidepressant effects, although further research is required to substantiate these claims.

The biological activity of DMAMPA is believed to involve several mechanisms:

- Receptor Interaction : Similar compounds have shown the ability to interact with neurotransmitter receptors, potentially modulating synaptic transmission.

- Enzyme Modulation : DMAMPA may influence enzymes involved in metabolic pathways, affecting cellular functions and responses.

- Signal Transduction Pathways : The compound's effects on various signaling pathways can lead to downstream biological effects, including changes in gene expression related to cell growth and survival.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of DMAMPA against various bacterial strains. The results indicated:

- Gram-positive bacteria : Moderate activity was observed.

- Gram-negative bacteria : Activity was significantly lower compared to Gram-positive strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Streptococcus pneumoniae | 16 μg/mL |

Anticancer Studies

In vitro studies have demonstrated that DMAMPA can inhibit the proliferation of cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results : IC values were found to be in the micromolar range, indicating a potential for further development as an anticancer agent.

| Cell Line | IC (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Neuropharmacological Effects

Preliminary in silico studies suggest that DMAMPA may possess antidepressant-like properties:

- Mechanism : Potential inhibition of monoamine oxidase enzymes has been proposed as a mechanism for its antidepressant effects.

Case Studies

- Case Study on Antimicrobial Efficacy : A research team investigated the activity of DMAMPA against Chlamydia trachomatis. The compound was found to reduce chlamydial inclusion size and numbers significantly when tested in vitro, demonstrating its potential as a therapeutic agent against this pathogen .

- Anticancer Activity Investigation : In a study focusing on various derivatives of amino acids, DMAMPA was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its utility in cancer therapy .

科学研究应用

Chemical Properties and Structure

2-Amino-3-(dimethylamino)-2-methylpropanoic acid possesses a molecular formula of CHNO and a molecular weight of approximately 160.22 g/mol. Its structure features a central carbon atom connected to an amino group, a carboxyl group, and two methyl groups, which contribute to its buffering capabilities and solubility in biological systems .

Biochemical Applications

1. Buffering Agent in Cell Cultures

One of the primary applications of this compound is as a non-ionic organic buffering agent in biological research. It is particularly useful in maintaining pH levels within the range of 6 to 8.5, which is critical for various biochemical reactions and cell culture experiments . This property enhances the stability of cellular environments during experimental procedures.

2. Enzyme Inhibition Studies

Research has indicated that this compound can be utilized in enzyme inhibition studies. For instance, it has been shown to affect the activity of certain enzymes involved in lipid metabolism, which may provide insights into metabolic disorders and potential therapeutic targets .

Pharmacological Applications

1. Drug Development

The compound has been investigated for its role in drug formulations aimed at modulating metabolic pathways. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing drugs that target specific metabolic processes or diseases associated with lipid dysregulation .

2. Potential Anticancer Properties

Preliminary studies suggest that derivatives of this compound might exhibit anticancer properties by influencing pathways related to cell proliferation and apoptosis. Further research is needed to elucidate these mechanisms and validate their efficacy in clinical settings .

Environmental Applications

1. Assessment of Toxicity

In environmental science, this compound can be employed in toxicity assessments related to heterocyclic amines found in cooked foods. Its ability to bind with biological molecules can help researchers understand the mechanisms through which dietary carcinogens exert their effects on human health .

2. Bioremediation Potential

Due to its structural properties, there is potential for using this compound in bioremediation processes aimed at detoxifying pollutants in soil and water systems. Its interactions with various organic compounds could facilitate the breakdown of harmful substances .

Case Studies and Research Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-amino-3-(dimethylamino)-2-methylpropanoic acid with its structural analogs:

Key Observations:

- Basicity and Solubility: The dimethylamino group in the target compound enhances basicity (pKa ~8–9) compared to dimethoxyphenyl (pKa ~neutral) or naphthyl (non-basic) analogs. This increases its solubility in aqueous acidic conditions .

- Hydrophobicity : Bulky aromatic substituents (e.g., naphthyl, indolyl) reduce water solubility but improve lipid membrane penetration, making such analogs more suited for central nervous system targeting .

- Synthetic Utility: The dimethylamino group can act as a ligand in metal complexes (e.g., cerium coordination chemistry), whereas methoxyphenyl derivatives are often intermediates in antihypertensive drugs like methyldopa .

准备方法

Esterification of Hydroxypivalic Acid Derivatives

The synthesis often begins with the esterification of hydroxypivalic acid (2,2-dimethyl-3-hydroxypropanoic acid) to form corresponding esters, which serve as key intermediates.

- Procedure : Hydroxypivalic acid is refluxed with an alcohol (methanol, ethanol, or isopropanol) in the presence of a catalytic amount of sulfuric acid for 6 to 18 hours. The reaction progress is monitored by gas chromatography to ensure complete conversion.

- Workup : After completion, the reaction mixture is cooled, and excess alcohol is removed by distillation under reduced pressure. The crude ester is then neutralized with sodium carbonate solution (pH ~8), extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

- Yields and Purity : The esterification yields range from 70% to 75%, with purity exceeding 99% as confirmed by GC analysis.

| Alcohol Used | Reaction Time | Yield (%) | Purity (GC %) |

|---|---|---|---|

| Methanol | 6 hours | 73-74 | 99.2-99.8 |

| Ethanol | 8 hours | 70-75 | 99.1-99.6 |

| Isopropanol | 18 hours | 70 | 99.1 |

This esterification step is crucial as it activates the acid for subsequent amide formation.

Conversion to 3-Amino-2,2-dimethylpropionamide via Ammonolysis

The ester intermediates undergo ammonolysis to convert the ester group into amide functionality, specifically yielding 3-amino-2,2-dimethylpropionamide.

- Procedure : The ester is refluxed with a concentrated aqueous ammonia solution (approximately 28%) for 6 to 8 hours. Upon cooling, the reaction mixture is treated with toluene and water, and the product is isolated by concentration and phase separation.

- Yields : This step typically achieves yields between 54.7% and 80%, depending on the ester starting material and reaction conditions.

| Ester Starting Material | Ammonolysis Time | Yield (%) |

|---|---|---|

| Methyl ester | 6 hours | 70.6 |

| Ethyl ester | 8 hours | 54.7-75 |

| Isopropyl ester | 8 hours | 60 |

The amide thus formed is a direct precursor to the target amino acid derivative.

Diazotization and Hydroxy Group Introduction (Related Synthetic Strategy)

In related amino acid syntheses, diazotization of amino acid hydrochloride salts is employed to introduce hydroxy substituents, which can be adapted for preparing functionalized amino acids.

- Method : 2-Methyl-L-phenylalanine hydrochloride is reacted with dilute sulfuric acid and sodium nitrite in a mixed solvent of 1,4-dioxane and water at room temperature overnight. Sodium nitrite is added dropwise to control the reaction.

- Purification : The crude product is purified using a petroleum ether and ethyl acetate mixture (3:1 volume ratio).

- Outcome : This method avoids toxic raw materials and is scalable for industrial production.

While this method is for a hydroxy-substituted derivative, the diazotization approach illustrates a viable route for modifying amino acid side chains and may inspire analogous modifications for dimethylamino derivatives.

Reductive Amination and Coupling Reactions for Functionalization

Advanced synthetic routes involve reductive amination and coupling to introduce dimethylamino groups and other substituents on the propanoic acid backbone.

- Reductive Amination : Ethyl esters of substituted phenoxy-2-methylpropanoic acids are reacted with glyoxylic acid monohydrate and sodium triacetoxyborohydride in methanol at room temperature overnight. This yields intermediate amino acid derivatives in high yields (~91%).

- Coupling : The intermediates are then coupled with commercially available amines (including methylamine) using coupling agents such as EDCI and HOBt in solvents like DMF or acetonitrile. The reaction proceeds overnight at room temperature.

- Hydrolysis : The coupled esters are hydrolyzed with aqueous NaOH at 50°C overnight to yield the free acid form of the amino acid derivatives.

- Purification : Products are purified by column chromatography and trituration or freeze-drying.

This methodology allows for the introduction of dimethylamino groups and other functionalities with good yields (43-66%) and high purity, providing a versatile platform for synthesizing 2-amino-3-(dimethylamino)-2-methylpropanoic acid analogs.

Summary Table of Key Preparation Steps

| Step | Conditions | Reagents/Materials | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Reflux 6-18 h, acid catalysis | Hydroxypivalic acid + MeOH/EtOH/iPrOH + H2SO4 | 70-75 | High purity esters |

| Ammonolysis | Reflux 6-8 h, aqueous NH3 | Ester intermediate + NH3 (28%) | 54.7-80 | Converts ester to amide |

| Diazotization (analogous) | Room temp, overnight, dropwise addition | Amino acid HCl + NaNO2 + dilute H2SO4 + 1,4-dioxane/water | N/A | Hydroxy group introduction |

| Reductive amination & coupling | Room temp overnight, hydrolysis | Glyoxylic acid, NaBH(OAc)3, EDCI, HOBt, amines | 43-91 | Functionalization with dimethylamino group |

Research Findings and Analysis

- The esterification and ammonolysis steps are well-established, reproducible, and scalable, providing a reliable synthetic route to the amide intermediate.

- Diazotization offers a mild and less toxic alternative for introducing functional groups but may require adaptation for dimethylamino substitution.

- Reductive amination coupled with carbodiimide-mediated coupling reactions provides a flexible and efficient method to introduce the dimethylamino moiety and other substituents with good yields and purity.

- Purification by column chromatography and solvent trituration ensures high-quality final products suitable for further application or study.

常见问题

Q. What synthetic strategies are recommended for preparing 2-amino-3-(dimethylamino)-2-methylpropanoic acid with high enantiomeric purity?

Methodological Answer: The synthesis of chiral amino acids like this compound typically involves:

- Enantioselective alkylation : Using L-serine or L-alanine derivatives as starting materials, followed by dimethylamino group introduction via nucleophilic substitution (e.g., using dimethylamine under basic conditions) .

- Protection-deprotection steps : Carboxylic acid and amino groups can be protected with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions during dimethylamination .

- Chiral resolution : Techniques like chiral HPLC or enzymatic resolution ensure enantiomeric purity. For example, using immobilized penicillin acylase to separate D/L isomers .

Key Data:

| Step | Reagents/Conditions | Yield/Purity Optimization |

|---|---|---|

| Amino Protection | Boc₂O, DMAP, DCM | >90% protection efficiency |

| Dimethylamination | Dimethylamine, K₂CO₃, DMF, 60°C | 70–80% conversion |

| Deprotection | TFA/DCM (1:1) | >95% recovery |

Q. Which spectroscopic methods are optimal for confirming the stereochemistry and functional groups of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Methyl groups (δ ~1.3–1.5 ppm) and dimethylamino protons (δ ~2.2–2.5 ppm) confirm substitution patterns. NOESY correlations resolve stereochemistry .

- 2D HSQC/TOCSY : Maps coupling between amino protons and adjacent carbons.

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .

- IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and amino groups (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s interaction with amino acid transporters (e.g., LAT1 or ATB⁰,⁺) in vitro?

Methodological Answer:

- Competitive Uptake Assays : Compare uptake of radiolabeled ¹⁸F-FIMP (a LAT1 probe) in transfected HEK293 cells overexpressing LAT1 or ATB⁰,⁺. Use inhibitors (e.g., BCH for LAT1, α-methyl-DL-tryptophan for ATB⁰,⁺) to assess specificity .

- Structure-Activity Relationship (SAR) : Modify the dimethylamino group to ethylamino or pyrrolidinyl derivatives and measure transporter affinity via IC₅₀ values.

Key Findings from Analogous Studies:

| Transporter | Substrate | Inhibition by Dimethylamino Derivatives |

|---|---|---|

| LAT1 | ¹⁸F-FIMP | IC₅₀ = 12 µM |

| ATB⁰,⁺ | ¹⁴C-proline | IC₅₀ = 28 µM |

Q. What computational models predict the solvation thermodynamics and aqueous stability of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to calculate solvation free energy (ΔG_solv).

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to assess intramolecular hydrogen bonding between the dimethylamino and carboxylic acid groups .

- pKa Prediction : Tools like MarvinSketch estimate protonation states at physiological pH (e.g., carboxylic acid pKa ~2.5, amino group pKa ~9.8) .

Example Data:

| Property | Predicted Value | Experimental Validation |

|---|---|---|

| ΔG_solv (kJ/mol) | -15.2 ± 1.3 | Isothermal Titration Calorimetry |

| Intramolecular H-bond | 2.8 Å (N–O) | X-ray/NMR |

Q. How do reaction conditions (pH, temperature) affect the compound’s stability and degradation pathways?

Methodological Answer:

- Forced Degradation Studies :

- Acidic Conditions (0.1 M HCl, 40°C): Hydrolysis of the dimethylamino group to primary amine, detected via LC-MS .

- Oxidative Stress (H₂O₂, 50°C): Formation of N-oxide derivatives (m/z +16) .

- Kinetic Analysis : Use Arrhenius plots to model degradation rates. For example, activation energy (Eₐ) for hydrolysis is ~45 kJ/mol .

Degradation Products:

| Condition | Major Product | Detection Method |

|---|---|---|

| Acidic (pH 2) | 2-Amino-2-methyl-3-hydroxypropanoic acid | HPLC-UV/ELSD |

| Alkaline (pH 10) | Dimethylamine + 2-methylacrylic acid | GC-MS |

Q. What contradictory findings exist in the literature regarding this compound’s biological activity, and how can they be resolved?

Methodological Answer:

- Contradiction : Some studies report LAT1-selective uptake, while others note ATB⁰,⁺ affinity .

- Resolution Strategies :

- Cell Line Validation : Use CRISPR-edited transporter-null cells to isolate specific uptake mechanisms.

- Proteomic Profiling : Quantify transporter expression levels via Western blot to correlate with uptake data .

3. Data Contradictions and Validation Q. 3.1 Conflicting reports on enantiomer-specific toxicity: How to design experiments to clarify this?

- In Vitro Toxicity Assays : Compare IC₅₀ values of D/L enantiomers in HepG2 cells using MTT assays.

- Metabolic Profiling : Use LC-MS to track enantiomer-specific metabolites (e.g., methylated or acetylated derivatives) .

Q. Methodological Tables

Q. Table 1. Comparative Reactivity of Functional Groups

| Functional Group | Reaction with | Product | Yield Under Optimal Conditions |

|---|---|---|---|

| Dimethylamino | H₂O₂ (oxidative) | N-oxide | 85% (pH 7.4, 25°C) |

| Carboxylic Acid | DCC (activation) | Amide conjugates | 70–90% (DMF, RT) |

Q. Table 2. Analytical Method Validation Parameters

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| LOD (ng/mL) | 50 | 5 |

| LOQ (ng/mL) | 150 | 15 |

| Precision (%RSD) | <2% | <5% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。